Methyl 3,3,3-trifluoro-2-[(2-fluoroacetyl)amino]-2-hydroxypropanoate
Description
Methyl 3,3,3-trifluoro-2-[(2-fluoroacetyl)amino]-2-hydroxypropanoate is a fluorinated ester featuring a trifluoromethyl group, a hydroxy group, and a 2-fluoroacetyl-substituted amino moiety. This compound is synthesized via amine-catalyzed decarboxylative aldol reactions, a common method for trifluoromethyl-containing esters, yielding a colorless oil with high stereoselectivity (77:23 diastereomeric ratio) and enantiomeric purity ([α]D = +7.6) confirmed by HPLC . Its structure combines electron-withdrawing trifluoromethyl and fluoroacetyl groups, which may enhance metabolic stability and influence reactivity in pharmaceutical or agrochemical applications.
Properties
IUPAC Name |
methyl 3,3,3-trifluoro-2-[(2-fluoroacetyl)amino]-2-hydroxypropanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7F4NO4/c1-15-4(13)5(14,6(8,9)10)11-3(12)2-7/h14H,2H2,1H3,(H,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNTHFIRHWBBQKH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C(F)(F)F)(NC(=O)CF)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7F4NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3,3,3-trifluoro-2-[(2-fluoroacetyl)amino]-2-hydroxypropanoate typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as methyl 3,3,3-trifluoropyruvate and 2-fluoroacetyl chloride.
Reaction Conditions: The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the nucleophilic substitution reaction.
Purification: The product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are optimized for yield and efficiency. Continuous flow reactors may also be employed to enhance the scalability and consistency of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 3,3,3-trifluoro-2-[(2-fluoroacetyl)amino]-2-hydroxypropanoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The carbonyl group in the fluoroacetyl moiety can be reduced to an alcohol.
Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone, while reduction of the carbonyl group would yield an alcohol.
Scientific Research Applications
Methyl 3,3,3-trifluoro-2-[(2-fluoroacetyl)amino]-2-hydroxypropanoate has several applications in scientific research:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceuticals, particularly those requiring fluorinated motifs for enhanced metabolic stability and bioavailability.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe in biochemical assays.
Materials Science: Its unique fluorinated structure makes it useful in the development of advanced materials with specific properties such as hydrophobicity and thermal stability.
Industry: It is employed in the synthesis of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism by which Methyl 3,3,3-trifluoro-2-[(2-fluoroacetyl)amino]-2-hydroxypropanoate exerts its effects depends on its application. In medicinal chemistry, for instance, the compound may act by interacting with specific enzymes or receptors, altering their activity. The presence of fluorine atoms can enhance binding affinity and selectivity for target molecules, thereby modulating biological pathways.
Comparison with Similar Compounds
Methyl 3,3,3-Trifluoro-2-(2-Fluoro-1-Oxo-1,2,3,4-Tetrahydronaphthalen-2-Yl)-2-Hydroxypropanoate (2j)
- Substituents : Tetrahydronaphthalenyl group.
- Synthesis : 94% yield via decarboxylative aldol reaction, similar to the target compound .
- Properties : Colorless oil; 77:23 d.r., matching the target’s stereoselectivity.
- Key Difference: The aromatic tetrahydronaphthalenyl group may increase lipophilicity compared to the fluoroacetyl amino group.
Methyl 2-(Benzyloxycarbonylamino)-3,3,3-Trifluoro-2-((1-Oxo-4-Phenyl-1,2-Dihydroisoquinolin-3-Yl)Methyl)Propanoate (3b)
- Substituents: Benzyloxycarbonyl and isoquinolinyl groups.
- Synthesis : 73% yield via Rh(III)-catalyzed annulation .
- Properties : White solid (mp 168–170°C).
- Key Difference: Rigid aromatic systems (isoquinolinyl) enhance crystallinity, contrasting with the target’s oily state.
Ethyl 3-(Benzyl(Methyl)Amino)-2,2-Difluoropropanoate
Physical and Stereochemical Properties
- Stereoselectivity : The target compound and 2j share identical diastereomeric ratios (77:23), suggesting similar reaction mechanisms.
- Physical State: Aromatic substituents (e.g., isoquinolinyl) favor solid states, while aliphatic/fluoroacetyl groups result in oils.
Biological Activity
Methyl 3,3,3-trifluoro-2-[(2-fluoroacetyl)amino]-2-hydroxypropanoate is a synthetic compound characterized by its unique molecular structure and potential biological activities. With the molecular formula and a molecular weight of approximately 233.12 g/mol, this compound has garnered interest for its pharmacological properties.
General Pharmacological Properties
Research indicates that compounds related to this compound exhibit significant biological activities, particularly in the realms of anesthetic and anticonvulsant effects. Specifically, analogues of this compound have demonstrated:
- Oral General Anesthetic Activity : Compounds in this class have been shown to reduce the minimum alveolar concentration (MAC) of isoflurane without significant hemodynamic effects, indicating a favorable safety profile .
- Anticonvulsant Activity : These compounds have also been evaluated for their ability to prevent seizures in animal models, showing promise as effective anticonvulsants with therapeutic indices suggesting safety at effective doses .
The biological activity of this compound is hypothesized to involve interactions with various neurotransmitter systems. For example:
- GABA(A) Receptor Modulation : Some studies suggest that related compounds may enhance GABA(A) receptor currents in neuronal cells, which could contribute to their anesthetic and anticonvulsant properties .
- Liposomal Partitioning : The lipophilicity of these compounds aids in their ability to cross cellular membranes, facilitating their interaction with intracellular targets .
Structure-Activity Relationship (SAR)
The presence of trifluoromethyl and fluoroacetyl groups in the molecular structure of this compound significantly influences its biological activity. The trifluoromethyl group enhances lipophilicity, while the fluoroacetyl moiety may contribute to specific enzyme interactions.
Study on Anesthetic Properties
A notable study evaluated a series of compounds similar to this compound for their anesthetic properties. The results indicated that certain analogues were able to effectively lower isoflurane MAC levels without adversely affecting blood pressure or heart rate at therapeutic concentrations . This suggests potential applications in clinical settings where maintaining hemodynamic stability is crucial.
Anticonvulsant Activity Assessment
In another study focusing on anticonvulsant activity, compounds were tested against maximal electroshock (MES) and subcutaneous metrazol (scMET) models. The findings revealed that some analogues exhibited a therapeutic index of 10 for MES activity, indicating robust anticonvulsant effects with minimal side effects .
Data Table: Summary of Biological Activities
| Activity Type | Effect | Mechanism |
|---|---|---|
| General Anesthetic | Reduces MAC for isoflurane | GABA(A) receptor modulation |
| Anticonvulsant | Prevents seizures in animal models | Interaction with neuronal receptors |
| Liposomal Partitioning | Enhances membrane permeability | Increased lipophilicity |
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for Methyl 3,3,3-trifluoro-2-[(2-fluoroacetyl)amino]-2-hydroxypropanoate, and how do reaction conditions influence yield?
- Methodology : The compound can be synthesized via a multi-step approach:
Esterification : Start with methyl 2-amino-3,3,3-trifluoropropanoate (structural analog from ).
Fluoroacetylation : React with 2-fluoroacetic anhydride under inert conditions (N₂ atmosphere) at 0–5°C to avoid premature hydrolysis.
Hydroxylation : Introduce the hydroxyl group via controlled oxidation (e.g., using TEMPO/NaOCl) or enzymatic catalysis.
- Critical Factors : Temperature control during fluoroacetylation minimizes side reactions (e.g., trifluoroacetamide formation). Yield optimization (typically 60–75%) requires stoichiometric balancing of the fluoroacetyl donor.
Q. How is the stereochemical configuration of the hydroxyl and fluoroacetyl groups confirmed?
- Analytical Techniques :
- X-ray Crystallography : Resolves spatial arrangement (if crystalline) .
- NMR Spectroscopy :
- ¹H NMR : Hydroxy proton (δ 5.2–5.5 ppm, broad singlet) and fluoroacetyl CH₂F (δ 4.1–4.3 ppm, split due to ²JHF coupling) .
- ¹⁹F NMR : Trifluoromethyl (-CF₃) at δ -62 to -65 ppm; fluoroacetyl (-COCF₂-) at δ -120 to -125 ppm .
Q. What preliminary assays are recommended to evaluate its bioactivity?
- In Vitro Screening :
- Enzyme Inhibition : Test against serine hydrolases or proteases (fluoroacetyl groups mimic acetylated substrates).
- Cellular Uptake : Use fluorescent tagging (e.g., BODIPY) to track permeability in HEK293 or HepG2 cells.
Advanced Research Questions
Q. How do the trifluoromethyl and fluoroacetyl groups modulate electronic properties and reactivity?
- Electronic Effects :
- CF₃ Group : Strong electron-withdrawing effect stabilizes intermediates, enhancing electrophilic reactivity at the β-carbon.
- Fluoroacetyl : Polarizes the amide bond, increasing susceptibility to nucleophilic attack (e.g., by hydrolases).
- Computational Validation : DFT calculations (B3LYP/6-31G*) show reduced HOMO-LUMO gap (ΔE = 4.2 eV), correlating with observed reactivity.
Q. How can conflicting data on hydrolysis rates in aqueous vs. non-polar solvents be resolved?
- Contradiction : Hydrolysis half-life varies from 2 hours (pH 7.4 buffer) to >48 hours (DMSO).
- Resolution Strategy :
- Kinetic Profiling : Use LC-MS to quantify degradation products under varied conditions.
- Solvent Effects : Polar aprotic solvents (e.g., DMF) stabilize the fluoroacetyl group via dipole interactions .
Q. What computational tools predict its interaction with biological targets?
- Molecular Docking :
- Software : AutoDock Vina or Schrödinger Suite.
- Targets : Model against guanylate cyclase (homology model based on PDB: 6JT0).
- MD Simulations : Simulate binding stability (10 ns trajectories) to assess hydrogen bonding with active-site residues (e.g., Arg-789).
Methodological Tables
Table 1 : Key Synthetic Parameters
Table 2 : NMR Spectral Data (DMSO-d₆)
| Group | ¹H NMR (δ, ppm) | ¹⁹F NMR (δ, ppm) |
|---|---|---|
| -CF₃ | - | -63.2 |
| -NHCOCF₂- | 8.1 (s, 1H, NH) | -122.5 |
| -OH | 5.4 (br s, 1H) | - |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
